Ethyl formimidate
Description
Contextualization of Ethyl Formimidate within Imidate Chemistry
Imidates are a class of organic compounds characterized by the functional group R-C(=NR')OR''. This compound's reactivity and utility are best understood by examining its structure and how it compares to other related compounds within this class.
This compound is structurally classified as a carboximidate, which is an ester of a carboximidic acid (in this case, formimidic acid, HC(=NH)OH). Its systematic IUPAC name is ethyl methanimidate. nih.govnih.gov The compound is commonly handled in its more stable hydrochloride salt form, this compound hydrochloride. nih.gov This salt is a solid at room temperature with a melting point of 75 °C, at which it decomposes. sigmaaldrich.comsigmaaldrich.com
Interactive Table: Chemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
|---|---|---|
| IUPAC Name | ethyl methanimidate nih.gov | ethyl methanimidate;hydrochloride nih.gov |
| Molecular Formula | C₃H₇NO nih.gov | C₃H₈ClNO nih.gov |
| Molar Mass | 73.09 g/mol nih.gov | 109.55 g/mol nih.gov |
| CAS Number | 44234-35-7 nih.gov | 16694-46-5 nih.gov |
| Form | Data not available | Solid sigmaaldrich.comsigmaaldrich.com |
| Melting Point | Data not available | 75 °C (decomposes) sigmaaldrich.comsigmaaldrich.com |
| SMILES | CCOC=N nih.gov | Cl.CCOC=N sigmaaldrich.com |
The reactivity of imidates like this compound is centered on the electrophilic nature of the imidate carbon atom. This carbon is bonded to two electronegative atoms, nitrogen and oxygen, which withdraw electron density and make it a target for nucleophiles.
When comparing this compound to a related compound such as benzyl (B1604629) formimidate, the primary difference in reactivity arises from the substituent on the oxygen atom.
Electronic Effects: The ethyl group in this compound is a simple alkyl group that acts as a weak electron-donating group through induction. In contrast, the benzyl group in benzyl formimidate has a more complex electronic influence and offers different strategic possibilities in synthesis.
Leaving Group Ability: The ethoxy group in this compound is a competent leaving group in nucleophilic substitution reactions.
Synthetic Utility: The benzyl group in benzyl formimidate provides a distinct advantage in that it can be selectively removed through hydrogenolysis, a common deprotection strategy in multi-step synthesis. This allows for the unmasking of a functional group at a later stage, a level of control not afforded by the more robust ethyl group.
In essence, while both compounds share the core electrophilic reactivity of the formimidate group, the choice between an ethyl or benzyl derivative is a strategic one, dictated by the specific requirements of the synthetic route, particularly concerning deprotection strategies.
This compound, especially as its hydrochloride salt, is a direct precursor to the reactive formimidoyl cation. Protonation of the imino nitrogen atom creates a delocalized positive charge across the formimidate moiety, significantly enhancing the electrophilicity of the imidate carbon. This activation is crucial for its function in many organic transformations.
A prime example is the Pinner reaction, which utilizes imidate salts (often called Pinner salts) as key intermediates. nih.gov In this reaction, the this compound salt reacts with various nucleophiles. For instance, its reaction with hydrazides can lead to the formation of triazole derivatives, demonstrating its role in constructing nitrogen-containing heterocycles. nih.gov The pre-formed, stable hydrochloride salt provides a convenient and reactive source of the formimidoyl cation for these synthetic applications.
Significance as a Versatile Organic Building Block in Advanced Synthesis
This compound hydrochloride is a recognized nitrogen-containing organic building block used in the synthesis of a wide array of heterocyclic compounds, many of which are scaffolds for biologically active molecules. sigmaaldrich.commdpi.com
Detailed research findings have demonstrated its utility in various synthetic contexts:
Heterocycle Synthesis: It is a key reactant for preparing heterocycles such as s-triazines and various imidazole (B134444) derivatives. sigmaaldrich.com Specifically, it is used to construct 5-aminoimidazole-4-carboxylic acid ribotides, which are important biological molecules. sigmaaldrich.com
Multi-component Reactions: this compound derivatives are employed in reactions that build complex molecular architectures in a few steps. For example, ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate reacts with carbonyl compounds and bases to form seven-membered rings, which then cyclize further to yield pyrrolo[4,3-b] nih.govnih.govdiazepines. researchgate.net
Precursors for Fused Pyrimidines: Compounds containing 2-formimidate-3-carbonitrile moieties, which can be synthesized from precursors using reagents like triethyl orthoformate, are important intermediates for creating fused pyrimidine (B1678525) systems. mdpi.com These resulting heterocyclic structures are investigated for various medicinal applications. mdpi.com
Synthesis of Natural Product Analogs: The reagent is used in the synthesis of biologically active molecules, including the amination of an acyclic precursor to form Bredinin, an immunosuppressive agent. sigmaaldrich.com
Pinner Reaction Applications: Beyond simple heterocycles, the Pinner reaction strategy using this compound intermediates has been applied to the synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones, which are valuable structures in medicinal chemistry. nih.gov
Upon heating, this compound hydrochloride can degrade to yield formamidine (B1211174) hydrochloride, ethyl formate (B1220265), and ethyl chloride, a reactivity profile that is also considered in its synthetic applications. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl methanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-2-5-3-4/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZYPWDHDAPLSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329223 | |
| Record name | ethyl formimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44234-35-7 | |
| Record name | ethyl formimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl Formimidate and Its Derivatives
Established Synthetic Routes to Ethyl Formimidate
Established methods for synthesizing this compound primarily rely on the reactions of simple, readily available starting materials.
The Pinner reaction is a classic and fundamental method for synthesizing imidates. wikipedia.orgnumberanalytics.comresearchgate.net It involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.org For the specific synthesis of this compound, hydrogen cyanide would be the nitrile that reacts with ethanol (B145695). The reaction is typically promoted by a strong acid, most commonly anhydrous hydrogen chloride (HCl). google.comnih.gov
The mechanism begins with the protonation of the nitrile by the strong acid, which activates the nitrile carbon toward nucleophilic attack by the alcohol. numberanalytics.comnih.govnumberanalytics.com The resulting intermediate then undergoes proton transfer to yield the this compound, which is isolated as a stable crystalline solid known as a Pinner salt (in this case, this compound hydrochloride). wikipedia.orgnih.govwikipedia.org To prevent the thermodynamically unstable imidate salt from eliminating to an amide and an alkyl chloride, the reaction is often carried out at low temperatures. wikipedia.org
This acid-catalyzed alcoholysis is a general method applicable to various nitriles and alcohols for producing a wide range of imidates. nih.govresearchgate.net While the Pinner reaction specifically refers to the acid-catalyzed process, similar outcomes can sometimes be achieved using base catalysis, offering a complementary approach for nitriles that are unreactive under acidic conditions. wikipedia.orglookchem.com
The synthesis of imidate derivatives can be accomplished through the reaction of amines with orthoesters. While a direct and widely cited synthesis of this compound from diaminomaleonitrile (B72808) and orthoesters is specific, the underlying reaction is a well-established condensation process. Orthoesters, such as triethyl orthoformate, are known to react with amino compounds. In such a reaction, the orthoester would serve as a source of the formimidate carbon, and the amine would displace the alkoxy groups to form the C=N bond characteristic of an imidate. This general reactivity pattern provides a plausible, though more specialized, route to formimidate structures from precursors like diaminomaleonitrile.
Ethyl imidate hydrochlorides are stable precursors that can be used to synthesize a variety of more complex derivatives. orgsyn.org A common strategy involves a two-step protocol beginning with the acylation of the imidate hydrochloride. mdpi.com In the first step, the ethyl imidate hydrochloride is treated with an acyl chloride in the presence of a base. mdpi.com This reaction yields an N-acyl ethyl imidate. semanticscholar.org
These N-acylated intermediates are reactive and can undergo further transformations. One notable example is the Michaelis–Becker-like nucleophilic addition of diethyl phosphite (B83602) to the ethyl N-acylimidate. mdpi.com This second step leads to the formation of diethyl 1-(N-acylamino)-1-ethoxyalkylphosphonates, which are valuable phosphorus-containing analogues of amino acids. mdpi.comsemanticscholar.org To improve the efficiency of this addition, especially for substrates with certain protecting groups like Cbz, modifications such as reducing the reaction temperature to as low as -40 °C may be necessary. mdpi.com
Table 1: Two-Step Synthesis of 1-(N-acylamino)-1-ethoxyalkylphosphonates from Ethyl Imidate Hydrochlorides
| Step | Reactants | Product | Key Conditions |
| 1. Acylation | Ethyl imidate hydrochloride, Acyl chloride | Ethyl N-acylimidate | Presence of a selected base. |
| 2. Addition | Ethyl N-acylimidate, Diethyl phosphite | Diethyl 1-(N-acylamino)-1-ethoxyalkylphosphonate | Michaelis–Becker-like reaction; may require reduced temperatures (-40 °C) and excess nucleophile. mdpi.com |
| This table summarizes the general two-step protocol for transforming ethyl imidate hydrochlorides into phosphonate (B1237965) derivatives. |
Triethyl orthoformate (TEOF), an orthoester of formic acid, is a versatile and commonly used reagent in the synthesis of formimidate derivatives and other heterocyclic compounds. mdpi.comatamanchemicals.com It can react with a wide range of amines through condensation reactions. mdpi.com For example, the reaction of TEOF with primary amines can lead to the formation of ethyl N-substituted formimidates. The reaction proceeds via the initial nucleophilic addition of the amine to TEOF, followed by the elimination of two molecules of ethanol. mdpi.com
TEOF is also frequently employed in one-pot, multi-component reactions. mdpi.com A notable example is the three-component reaction involving an amine, TEOF, and diethyl phosphite. researchgate.net This condensation is a powerful method for synthesizing nitrogenous bisphosphonates and has been carried out using various catalysts. researchgate.net The versatility of TEOF makes it a key building block for creating a diverse library of compounds derived from a formimidate core structure. mdpi.com
Advanced Synthetic Approaches for this compound Analogues
Modern synthetic chemistry focuses on developing more efficient and environmentally friendly methods, such as one-pot and catalyst-free reactions.
An advanced approach for the synthesis of this compound analogues involves the one-pot, catalyst-free transformation of α-ethoxy derivatives of phosphorus-containing amino acid analogues. nih.gov This method is used to create biologically significant N-protected 1-aminobisphosphonates from N-protected 1-amino-1-ethoxyalkylphosphonates. semanticscholar.orgnih.gov
The strategy is based on a three-component reaction of a starting 1-(N-acylamino)-1-ethoxyphosphonate with triphenylphosphonium tetrafluoroborate (B81430) and triethyl phosphite. nih.gov This process is notable for proceeding under mild reaction conditions and, in most cases, does not require a catalyst, which enhances its economic and ecological attractiveness. mdpi.comnih.gov The reaction facilitates the synthesis of structurally diverse N-protected bisphosphonic analogues of α-amino acids with good to excellent yields. nih.govresearchgate.net Monitoring of the reaction by ³¹P NMR spectroscopy has allowed for the identification of intermediate species, leading to a proposed reaction mechanism where the in-situ formation of a phosphonium (B103445) salt is a crucial step. nih.gov
Table 2: One-Pot Synthesis of N-Protected Bisphosphonic Analogs
| Feature | Description | Reference |
| Reaction Type | One-pot, three-component transformation. | nih.gov |
| Starting Material | Diethyl 1-(N-acylamino)-1-ethoxyalkylphosphonates. | mdpi.com |
| Reagents | Triphenylphosphonium tetrafluoroborate, Triethyl phosphite. | nih.gov |
| Key Advantage | Catalyst-free in most cases, mild conditions, good to excellent yields. | mdpi.comnih.gov |
| Product Class | Structurally diverse N-protected bisphosphonic analogs of α-amino acids. | semanticscholar.org |
| This table highlights the key aspects of the advanced, one-pot synthetic methodology for preparing this compound analogues. |
Microwave-Assisted Synthesis of Formimidate-3-carbonitrile Derivatives
The application of microwave irradiation has emerged as a powerful and efficient technique for the synthesis of formimidate-3-carbonitrile derivatives, offering significant advantages over conventional heating methods. mdpi.comnih.gov Research demonstrates that the microwave-assisted reaction of 2-amino-3-carbonitrile derivatives with an excess of triethyl orthoformate and catalytic amounts of acetic acid leads to the formation of the corresponding 2-formimidate-3-carbonitriles in excellent yields. mdpi.com
A key benefit of this approach is the dramatic reduction in reaction time. nih.govnih.gov While traditional solvothermal methods often require several hours to reach completion, the microwave-assisted protocol can achieve comparable or even superior results in as little as 20 minutes. mdpi.com This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwaves, which can enhance reaction rates. nih.gov The yields for these microwave-assisted syntheses are typically high, often ranging from 88% to 95%. mdpi.com The use of microwave technology is also considered a green chemistry approach as it can lead to reduced energy consumption and potentially solvent-free conditions. nih.govresearchgate.net Spectroscopic analysis, including NMR and IR, has been used to confirm the successful formation of the desired 2-formimidate-3-carbonitrile products. mdpi.com
Table 1: Comparison of Synthetic Methods for 2-Formimidate-3-carbonitrile Derivatives This table is interactive. Click on headers to sort.
| Feature | Microwave-Assisted Synthesis | Conventional Solvothermal Method |
|---|---|---|
| Reaction Time | ~20 minutes mdpi.com | Several hours mdpi.com |
| Product Yield | 88–95% mdpi.com | Good, but often requires longer times mdpi.com |
| Energy Efficiency | High nih.gov | Lower compared to microwave nih.gov |
| Key Advantage | Rapid reaction rate, high efficiency mdpi.comnih.gov | Established methodology |
Optimization of Reaction Conditions and Yield Enhancement Strategies
Influence of Catalysts (e.g., DMAP, pyridine (B92270) derivatives) on Reaction Rates and Selectivity
Catalysts play a pivotal role in the synthesis of this compound, primarily by accelerating reaction rates and improving the selectivity towards the desired product. 4-Dimethylaminopyridine (DMAP) is recognized as a highly efficient acylation catalyst, often demonstrating superior performance compared to pyridine. highfine.com The strong nucleophilic nature of DMAP significantly speeds up reactions, leading to shorter completion times and improved yields. highfine.com
Pyridine and its derivatives are also commonly employed as catalysts in organic synthesis. nih.gov The effectiveness of a pyridine-based catalyst is governed by both electronic and steric factors of the substituents on the pyridine ring. nih.gov Electron-donating groups can enhance the nucleophilicity and catalytic activity of the pyridine nitrogen, while bulky substituents near the nitrogen atom may introduce steric hindrance, potentially slowing the reaction. nih.gov The choice of catalyst is therefore a crucial decision in designing an efficient synthetic route, with the goal of maximizing the rate of the desired reaction while minimizing side reactions.
Table 2: Overview of Catalysts in Related Organic Syntheses This table is interactive. Click on headers to sort.
| Catalyst | Type | General Influence on Reaction |
|---|---|---|
| DMAP | Acylation Catalyst | High catalytic activity, significantly accelerates reaction rates. highfine.com |
| Pyridine Derivatives | Base/Nucleophilic Catalyst | Activity is dependent on electronic and steric properties of ring substituents. nih.gov |
| Acetic Acid | Acid Catalyst | Used in the formation of formimidates from amino-nitriles and triethyl orthoformate. mdpi.com |
Kinetic Studies and In-Situ Spectroscopic Monitoring
Understanding the kinetics of a reaction is fundamental to its optimization. Kinetic studies provide detailed insights into reaction rates, mechanisms, and the influence of various parameters such as concentration and temperature. rsc.org A powerful method for acquiring this data is through in-situ spectroscopic monitoring, which allows for the real-time observation of a reaction as it progresses. researchgate.netmdpi.com
Techniques like Fourier Transform Infrared (FTIR) spectroscopy, particularly when coupled with an Attenuated Total Reflection (ATR) probe, are invaluable. nih.gov The probe can be inserted directly into the reaction vessel, enabling the continuous collection of spectra. mdpi.com This "molecular video" of the reaction allows researchers to track the concentration of reactants, products, and any transient intermediates without the need for disruptive sampling and offline analysis. mdpi.com Similarly, operando Raman spectroscopy has been successfully used to develop detailed kinetic models that can describe the formation of both main products and by-products, incorporating the effects of reactant concentration and temperature. rsc.org This in-depth understanding is essential for scaling up processes safely and reliably. mdpi.com
Solvent Effects and Temperature Control
The choice of solvent and the precise control of reaction temperature are critical parameters that significantly impact the outcome of this compound synthesis.
Solvent Effects: A solvent is not merely an inert medium but can actively influence reaction rates, conversion, and product selectivity. researchgate.net Solvents can alter the stability of reactants and transition states, compete with reactants for catalyst interaction, and in some cases, open alternative reaction pathways. researchgate.net For instance, in a related formylation reaction, toluene (B28343) was found to yield better product selectivity compared to 1,2-dichloroethane (B1671644) (DCE). mdpi.com The selection of an appropriate solvent is therefore a key step in optimizing the reaction environment to favor the desired product formation.
Table 3: Influence of Reaction Conditions This table is interactive. Click on headers to sort.
| Parameter | Effect on Synthesis | Example/Note |
|---|---|---|
| Solvent | Influences reaction rate, selectivity, and mechanism. researchgate.net | Toluene showed better selectivity than DCE in a similar formylation. mdpi.com |
| Temperature | Affects the balance between reaction rate and product selectivity. nih.gov | Optimal temperature maximizes conversion while minimizing by-product formation. researchgate.netdergipark.org.tr |
Reactivity Profiles and Mechanistic Investigations of Ethyl Formimidate
Nucleophilic Addition and Substitution Reactions
The core reactivity of ethyl formimidate involves the addition of nucleophiles to the carbon-nitrogen double bond, often followed by the elimination of ethanol (B145695). This sequence provides a direct route to incorporating a formyl-equivalent group into various molecular frameworks.
The reaction between this compound and primary or secondary amines is a fundamental transformation that typically yields N-substituted formamidines. The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the imidate. This addition is followed by the elimination of an ethanol molecule, resulting in the formation of the corresponding amidine.
This reaction is a key step in the synthesis of more complex molecules. For instance, ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate readily reacts with amino alcohols to produce amidines, which can then be used as precursors for imidazole (B134444) synthesis. researchgate.net Similarly, its reaction with guanidine (B92328) has been studied with the aim of forming a specific amidine derivative, which was anticipated to cyclize into an imidazole. researchgate.net
While amidines are the primary products, formamides can also be generated, often through subsequent hydrolysis of the initially formed amidine or imidate under certain reaction conditions. researchgate.netnih.govnih.gov The choice of solvent and base can influence the reaction outcome. For example, studies on related imidates have shown that the reaction of guanidinium (B1211019) chloride in the presence of sodium ethoxide can lead to different products compared to reactions run with other bases like DBU or triethylamine. researchgate.net
Reaction of this compound Derivatives with Amines
| Reactant 1 | Reactant 2 | Product Type | Ref |
|---|---|---|---|
| Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate | Amino alcohols (e.g., HO(CH2)nNH2) | Amidine | researchgate.net |
| Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate | Guanidine | Amidine (intended), Pyrimidine (B1678525) (observed) | researchgate.net |
| Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate | Hydrazine (B178648) monohydrate | Formamidrazone | researchgate.net |
This compound undergoes condensation reactions with a variety of nucleophiles beyond simple amines. While direct reactions with phenols and thiols are less commonly documented than those with amines, the underlying principle of nucleophilic attack on the imidate carbon remains the same. These reactions lead to the formation of new carbon-oxygen or carbon-sulfur bonds, with the concurrent elimination of ethanol.
The products of these condensation reactions, such as imines and enamines, are themselves versatile synthetic intermediates. chemistrysteps.com Imines, or Schiff bases, contain a carbon-nitrogen double bond and are formed from the reaction of primary amines with carbonyl compounds, a process analogous to the reactivity of this compound. organic-chemistry.orgmasterorganicchemistry.com Enamines are typically formed from the reaction of secondary amines with carbonyl compounds. chemistrysteps.com The formation of these structures proceeds through an iminium ion intermediate. chemistrysteps.comnih.gov The reactivity of this compound allows for the generation of such valuable intermediates, which can participate in further synthetic transformations, including multicomponent reactions to build complex molecular architectures like γ-lactams and pyrrolidinone derivatives. nih.gov
Cyclization Reactions for Heterocyclic System Construction
Perhaps the most significant application of this compound in organic synthesis is its use as a key component in the construction of heterocyclic rings. By incorporating a reactive formimidate group into a molecule, chemists can trigger cyclization reactions to form stable and medicinally relevant ring systems.
This compound is a powerful tool for constructing five-membered heterocyclic rings like imidazoles and pyrazoles through intramolecular cyclization pathways. The general strategy involves first reacting a substituted this compound derivative with a molecule containing a nucleophilic group. The resulting intermediate, typically an amidine, is then induced to cyclize. researchgate.net
For example, the reaction of ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with amino alcohols or hydrazine produces amidine or formamidrazone intermediates, respectively. researchgate.net In the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), these intermediates undergo intramolecular cyclization to yield highly functionalized imidazoles. researchgate.netresearchgate.net The nature of the base and the reaction conditions can be tuned to control the final product. researchgate.net These imidazole derivatives serve as versatile scaffolds for the synthesis of purines and imidazo[4,5-b]pyridines. researchgate.net While direct synthesis of pyrazoles from this compound is less common, related methodologies for synthesizing fused pyrazoles often involve the cyclization of intermediates that could be derived from imidate chemistry. rsc.org
Intramolecular Cyclization to Form Imidazoles
| Starting Material | Reagent | Intermediate | Product | Ref |
|---|---|---|---|---|
| Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate | Amino alcohols | Amidine | 4-(Cyanoformimidoyl)imidazole-5-amine | researchgate.net |
| Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate | Hydrazine monohydrate | Formamidrazone | 1,5-Diamino-4-cyanoimidazole | researchgate.net |
This compound and its derivatives also participate in intermolecular cyclization reactions, where the imidate-containing molecule reacts with another species to form a new ring system. These reactions often proceed through a stepwise mechanism involving initial nucleophilic attack on the imidate, followed by a subsequent ring-closing event.
An illustrative example is the reaction of ethyl N-(2-amino-1,2-dicyanovinyl)formimidate with guanidine. researchgate.net The intended pathway was the formation of an amidine intermediate followed by intramolecular cyclization. However, under specific conditions (using sodium ethoxide in dilute THF), the reaction yielded a pyrimidine derivative through an unexpected intermolecular pathway. researchgate.net This highlights how reaction conditions can dramatically alter the course of the cyclization, leading to different heterocyclic cores. Three-component reactions, where an aldehyde, an amine, and a third component react in one pot, often proceed through imine or iminium intermediates that are structurally related to this compound, leading to complex cyclic products like dispiro-substituted piperidines. nih.gov
A major application of this compound chemistry is the synthesis of fused heterocyclic systems, where a heterocyclic ring is annulated onto another ring. Compounds containing 2-formimidate-3-carbonitrile moieties are particularly valuable precursors for fused pyrimidines. mdpi.com The use of these formimidate precursors is considered more environmentally friendly than alternatives because the byproduct is ethanol. mdpi.com
Pyrrolopyrimidines: The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a crucial heterocyclic system found in many nucleotides. nih.gov this compound derivatives can be utilized in multi-step syntheses to construct this fused ring system.
s-Triazines: While specific examples starting directly from simple this compound are not prominent, related triazine-containing fused systems like pyrrolo[1,2-d] researchgate.netnih.govresearchgate.nettriazines are synthesized via cyclization of hydrazides with orthoesters, a reaction that shares mechanistic features with imidate chemistry. nih.gov
Pyrrolo[4,3-b] researchgate.netnih.govdiazepines: Research has shown that ethyl(Z)-N-(2-amino-1,2-dicyanovinyl)formimidate can be converted into pyrrolo[4,3-b] researchgate.netnih.govdiazepines. The process involves reaction with a ketone, formation of a Schiff's base, and a subsequent double cyclization. researchgate.net
Pyrano[2,3-d]pyrimidinones: These fused systems are of interest for their potential biological activities. Syntheses often involve the reaction of a pyran ring precursor containing a 2-formimidate-3-carbonitrile moiety with a nucleophile, leading to the formation of the fused pyrimidine ring. mdpi.com
Fused Heterocyclic Systems from this compound Derivatives
| Fused System | Precursor/Method | Ref |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidines | Multi-step synthesis involving formimidate derivatives. | nih.gov |
| Pyrrolo[4,3-b] researchgate.netnih.govdiazepines | Reaction of an this compound derivative with ketones. | researchgate.net |
| Pyrano[2,3-d]pyrimidinones | Cyclization of precursors containing 2-formimidate-3-carbonitrile moieties. | mdpi.com |
Metal-Catalyzed Transformations
The utility of this compound extends to the realm of sophisticated organometallic chemistry, where it participates in reactions that forge complex molecular architectures.
This compound hydrochloride has been identified as a reactant in molybdenum-catalyzed asymmetric ring-closing metathesis (RCM) for the synthesis of cyclic amides and amines. sigmaaldrich.com This application underscores the compound's role in advanced organic synthesis, where the formation of cyclic structures is a key objective. Molybdenum-based catalysts are known for their efficacy in olefin metathesis, and their application in asymmetric variants allows for the stereocontrolled synthesis of chiral molecules. The involvement of this compound in such reactions points to its utility as a precursor for introducing nitrogen-containing functionalities into cyclic systems.
While specific examples detailing the reaction of this compound itself are not extensively documented in broad literature, its role as a reactant suggests it is a building block in the synthesis of more complex diene precursors necessary for RCM. The general mechanism for molybdenum-catalyzed RCM involves the formation of a metal-alkylidene complex, which then engages in a [2+2] cycloaddition with an alkene, leading to a metallacyclobutane intermediate. Subsequent cycloreversion and regeneration of the catalyst result in the formation of a new carbon-carbon double bond, thereby closing the ring.
Degradation Pathways and Chemical Stability Analysis
The stability of this compound is a critical factor in its handling, storage, and application. Its decomposition can be initiated by thermal stress or through hydrolysis, leading to a variety of products.
When subjected to heat, this compound hydrochloride undergoes degradation. sigmaaldrich.com The decomposition process yields several smaller molecules, including formamidine (B1211174) hydrochloride, ethyl formate (B1220265), and ethyl chloride. sigmaaldrich.com This degradation pathway highlights the lability of the formimidate structure under thermal duress. The melting point of this compound hydrochloride is reported as 75 °C with decomposition. sigmaaldrich.com
| Precursor | Condition | Degradation Products |
| This compound Hydrochloride | Heating | Formamidine Hydrochloride, Ethyl Formate, Ethyl Chloride sigmaaldrich.com |
This interactive table summarizes the thermal degradation products of this compound hydrochloride.
The thermal decomposition of the related compound, ethyl chloroformate, has also been studied, showing the formation of ethylene (B1197577) and, under certain conditions, ethyl chloride. researchgate.net This suggests that the ethyl group in such molecules can be eliminated as either ethylene or converted to ethyl chloride, depending on the reaction conditions and the other functional groups present.
By analogy, the hydrolysis of this compound is expected to yield ethanol and formamidine. In an acidic or neutral aqueous solution, formamidine would be present as the formamidinium ion. The reaction is essentially the cleavage of the C-O bond by water.
Expected Hydrolysis of this compound:
HC(=NH)OC₂H₅ + H₂O → C₂H₅OH + HC(=NH)NH₂
This reaction is significant as it dictates the conditions under which this compound can be used and stored, particularly in the presence of moisture.
Rearrangement Reactions and Isomerization Processes
This compound and its derivatives can participate in rearrangement reactions, which are fundamental processes in organic chemistry that alter the carbon skeleton or the position of functional groups within a molecule.
In studies concerning the oxidation of ethyl formate, a reaction analogous to what might be expected for this compound, the α-ester rearrangement has been identified as a significant pathway. sigmaaldrich.com During the chlorine-initiated oxidation of ethyl formate, an HC(O)OCH(O)CH₃ radical is formed. sigmaaldrich.com This radical can undergo an α-ester rearrangement, which is a competitive process with its reaction with molecular oxygen. sigmaaldrich.com This type of rearrangement is a 1,2-shift that results in a more stable radical species.
While direct studies on the alpha-ester rearrangement of this compound in oxidation are not prevalent, the behavior of ethyl formate provides a strong model for this reactivity. Such rearrangements are crucial in understanding the atmospheric chemistry and degradation mechanisms of volatile organic compounds.
Dimroth Rearrangement in Derivative Synthesis
The Dimroth rearrangement is a significant isomerization reaction in heterocyclic chemistry, involving the transposition of endocyclic and exocyclic heteroatoms within a ring system. consensus.appnih.gov This rearrangement is particularly relevant in the chemistry of pyrimidine derivatives, which can be synthesized using this compound as a key building block. The most common manifestation of this rearrangement in pyrimidine chemistry is the isomerization of 1-substituted 2-imino-1,2-dihydropyrimidines into 2-substituted aminopyrimidines. nih.gov This transformation typically proceeds through a ring-opening and ring-closure mechanism and can be catalyzed by either acids or bases. consensus.app
The general mechanism for the Dimroth rearrangement in pyrimidine derivatives, such as those that can be formed from this compound, involves a nucleophilic attack on the pyrimidine ring, leading to the opening of the heterocyclic ring. This is followed by a rotation of the side chain and subsequent ring closure to form the thermodynamically more stable rearranged product. nih.govnih.gov
A proposed mechanism for the base-catalyzed Dimroth rearrangement begins with the addition of a hydroxide (B78521) ion to the pyrimidine ring, which facilitates the opening of the ring to form an intermediate. Subsequent rotation and ring closure lead to the rearranged product. researchgate.net In an acidic medium, the rearrangement is initiated by the protonation of a nitrogen atom in the pyrimidine ring, which also leads to ring opening and subsequent isomerization. nih.gov
While this compound is a logical precursor for the synthesis of N-substituted 2-iminopyrimidines that are primed for Dimroth rearrangement, specific and detailed research findings on the direct synthesis and subsequent rearrangement of a derivative from this compound are not extensively documented in readily available literature. However, the synthesis of various substituted pyrimidines and their subsequent rearrangement is a well-established field of study.
Another relevant example is the reaction of 2-aminopyrimidines with N-(2,2-dichloro-2-phenylethylidene)arenesulfonamides. The resulting adducts cyclize in the presence of sodium hydroxide to form imidazo[1,2-a]pyrimidin-3-ylsulfonamides. The formation of the 3-substituted isomer instead of the expected 2-substituted isomer is explained by a Dimroth rearrangement of the intermediate. consensus.app
These findings from related pyrimidine systems provide a strong indication of the reactivity that can be expected from derivatives synthesized using this compound. The following table summarizes research findings on the Dimroth rearrangement in pyrimidine derivatives that are structurally analogous to those that could be prepared from this compound.
Table 1: Research Findings on Dimroth Rearrangement in Pyrimidine Derivatives
| Starting Material/Intermediate | Reaction Conditions | Rearranged Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates | 1. Hydrolysis 2. Amidation | Imidazo[1,2-a]pyrimidine-3-carboxylic acid amides | Not Specified | nih.gov |
| N-[2,2-dichloro-1-(hetarylamino)-2-phenylethyl]sulfonamides | NaOH | Imidazo[1,2-a]pyrimidin-3-ylsulfonamides | Good | consensus.app |
| 2-imino-1-methyl-1,2-dihydropyrimidine | Base | 2-(methylamino)-pyrimidine | Not Specified | nih.gov |
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| 1-substituted 2-imino-1,2-dihydropyrimidines |
| 2-substituted aminopyrimidines |
| Imidazo[1,2-a]pyrimidines |
| Ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates |
| Imidazo[1,2-a]pyrimidine-3-carboxylic acid amides |
| 2-aminopyrimidines |
| N-(2,2-dichloro-2-phenylethylidene)arenesulfonamides |
| Imidazo[1,2-a]pyrimidin-3-ylsulfonamides |
| 2-imino-1-methyl-1,2-dihydropyrimidine |
| 2-(methylamino)-pyrimidine |
| N4-Acylamino-2′-deoxycytidine derivatives |
| nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidin-5(6H)-ones |
Advanced Synthetic Applications of Ethyl Formimidate in Organic Chemistry
Construction of Nitrogen-Containing Molecular Scaffolds
The ability of ethyl formimidate to react with nucleophiles is the cornerstone of its application in building nitrogenous molecular frameworks. It serves as a precursor for both acyclic and cyclic structures, including important classes of heterocyclic compounds.
While not a direct one-step synthesis, this compound is a key reagent in the formation of highly functionalized enamine systems that are precursors or analogs to β-enaminones. The classical synthesis of β-enaminones involves the condensation of a 1,3-dicarbonyl compound with an amine. However, this compound provides an alternative route by reacting with compounds containing an active methylene (B1212753) group, such as derivatives of cyanoacetic acid.
For example, the reaction of ethyl α-amino-α-cyanoacetate with triethyl orthoformate, which serves as a synthetic equivalent of this compound, yields ethyl N-(α-cyano-α-ethoxycarbonylmethyl)formimidate. rsc.org This product is a functionalized enamine derivative where the formimidate group has activated the molecule for subsequent cyclization reactions. These intermediates are pivotal for constructing more complex nitrogen-containing scaffolds. rsc.org
Table 1: Synthesis of β-Enaminone Precursors and Related Enamines
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Ref |
|---|---|---|---|---|---|
| Ethyl α-amino-α-cyanoacetate | Triethyl orthoformate | Acetonitrile, reflux, 45 min | Ethyl N-(α-cyano-α-ethoxycarbonylmethyl)formimidate | Good | rsc.org |
This table showcases the formation of activated enamine systems, which are key intermediates in the synthesis of nitrogen-containing heterocycles.
This compound and its derivatives are instrumental in synthesizing a variety of complex heterocyclic compounds. The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, produces an imidate salt, often called a Pinner salt. wikipedia.org These intermediates are highly reactive towards nucleophiles and are frequently used to construct heterocyclic rings. wikipedia.orgnih.govorganic-chemistry.orgnih.gov
The general utility of imidates is well-established in the synthesis of heterocycles like imidazolines, oxazoles, and thiazolines. nih.gov Specifically, derivatives of this compound are used to create more complex and substituted ring systems. For instance, ethyl N-(α-cyano-α-ethoxycarbonylmethyl)formimidate, formed as described previously, can undergo intramolecular cyclization in the presence of an amine to yield 5-aminoimidazole derivatives. rsc.org This strategy is a cornerstone for building the core structure of purines.
Furthermore, Pinner salts derived from the reaction of substituted ethyl cyanoacetates with ethanol (B145695) and HCl are key intermediates for synthesizing 1,2,4-triazoles and pyrazolones. nih.gov The reaction of these imidate salts with nucleophiles like formylhydrazide or hydrazine (B178648) hydrate (B1144303) leads to cyclization, affording the desired heterocyclic products. nih.gov
Table 2: Synthesis of Heterocyclic Compounds from this compound and its Derivatives
| Imidate Precursor | Reagent | Conditions | Heterocyclic Product | Ref |
|---|---|---|---|---|
| Ethyl N-(α-cyano-α-ethoxycarbonylmethyl)formimidate | Cyclohexylamine | Acetonitrile, reflux | 5-Amino-1-cyclohexylimidazole-4-carboxamide | rsc.org |
| Ethyl α,α-disubstituted cyanoacetate (B8463686) Pinner Salt | Formylhydrazide | Not specified | α,α-Disubstituted 2-(1H-1,2,4-triazol-3-yl)acetate | nih.gov |
This table illustrates the versatility of this compound derivatives in constructing various heterocyclic systems.
Role in Peptide and Amino Acid Analog Synthesis
The precise introduction of nitrogen-containing functional groups makes this compound a useful tool in the specialized fields of peptide and amino acid chemistry, particularly for creating non-standard analogs with potential therapeutic applications.
Peptidic 1-cyanopyrrolidines are a class of potent and selective inhibitors of cysteinyl cathepsins, enzymes implicated in various diseases. nih.gov The synthesis of these complex inhibitors involves introducing small peptidic substituents onto a 1-cyanopyrrolidine scaffold. This can be achieved by starting with proline or substituted aminopyrrolidines to build the core structure. nih.gov The subsequent coupling of amino acid residues or peptidic fragments allows for the optimization of binding interactions with the target enzyme. This approach has led to the discovery of highly potent inhibitors, such as a 1-cyano-D-proline derivative that inhibits Cathepsin L with picomolar efficacy. nih.gov The synthesis of the key (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile intermediate highlights a practical route to related structures used as DPP-IV inhibitors. beilstein-journals.org
α-Aminophosphonic acids are phosphorus analogs of α-amino acids where the carboxylic acid group is replaced by a phosphonic acid moiety. This substitution imparts unique biological properties, making them targets for drug discovery. researchgate.netnih.gov The primary synthetic routes to α-aminophosphonates are the Kabachnik-Fields reaction and the aza-Pudovik reaction, which typically involve the condensation of an amine, an oxo compound (aldehyde or ketone), and a P-reagent like a dialkyl phosphite (B83602). nih.govresearchgate.netsciforum.net A survey of established synthetic methodologies for α-aminophosphonic acids does not indicate that this compound is a standard reagent in these transformations. Its direct role in this specific area of amino acid analog synthesis is not prominently documented in widely available chemical literature.
Utilization in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. researchgate.netarizona.edu These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity, making them ideal for the synthesis of heterocyclic libraries for drug discovery. nih.govwiley.com
This compound and its synthetic equivalents, like triethyl orthoformate, are valuable components in MCRs designed to produce nitrogen-containing heterocycles. The reaction of ethyl α-amino-α-cyanoacetate with triethyl orthoformate can be the initial step in a sequence that, upon addition of another component, leads to complex fused heterocyclic systems like imidazo[1,5-a]imidazoles. rsc.org
A general strategy involves the in situ formation of a reactive intermediate from this compound that is then trapped by other components in the reaction mixture. For example, the reaction between this compound, an active methylene compound, and a dinucleophile (such as a hydrazine or substituted amine) in a one-pot process can provide direct access to complex heterocyclic scaffolds, embodying the efficiency of MCRs. The Pinner reaction followed by reaction with a nucleophile can also be considered a two-step, one-pot sequence, which aligns with the principles of multicomponent synthesis. nih.gov
As a Component in Ugi Reactions for N-Heterocycle Formation
While not a classical component in the canonical Ugi four-component reaction (Ugi-4CR), derivatives of this compound are powerful reagents in Ugi-like and post-Ugi cyclization strategies for synthesizing N-heterocycles. The Ugi reaction is renowned for its capacity to generate molecular diversity by combining an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. beilstein-journals.orgthieme-connect.de Its flexibility allows for the use of alternative components or bifunctional starting materials that can undergo subsequent intramolecular reactions to yield cyclic products. mdpi.com
A key example is the use of ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate. This compound reacts with various nucleophiles, such as amines, to form amidine intermediates. These intermediates are primed for intramolecular cyclization, leading to a variety of heterocyclic systems. For instance, its reaction with guanidine (B92328) can be directed to form pyrimidine (B1678525) derivatives through an unusual intramolecular cyclization process. researchgate.net Similarly, reactions with amino alcohols produce amidines that, in the presence of a base like DBU, cyclize to form substituted imidazoles. researchgate.net These subsequent cyclizations of the initial adducts are analogous to post-Ugi transformations, which are a cornerstone of diversity-oriented synthesis for creating complex heterocyclic scaffolds. mdpi.com
The reaction of ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with carbonyl compounds can lead to the formation of pyrrolo[4,3-b] researchgate.netnih.govdiazepines, demonstrating its utility in constructing fused heterocyclic systems. researchgate.net This reactivity highlights the role of this compound derivatives as synthons that introduce functionality amenable to complex cyclization cascades for N-heterocycle formation.
Table 1: Heterocycle Formation from an this compound Derivative
| Reactant 1 | Reactant 2 | Base/Conditions | Primary Product | Final Heterocycle | Ref |
| Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate | Guanidinium (B1211019) chloride | Sodium ethoxide, THF | Amidine intermediate | Pyrimidine derivative | researchgate.net |
| Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate | Amino alcohols | DBU | Amidine intermediate | Substituted Imidazole (B134444) | researchgate.net |
| Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate | Carbonyl compounds | Triethylamine | Schiff's base derivative | Pyrrolo[4,3-b] researchgate.netnih.govdiazepine | researchgate.net |
Precursor for Biologically Relevant Molecules and Intermediates
This compound and its analogues are valuable precursors in the synthesis of important biological molecules and their intermediates, including antibiotics and nucleoside analogues.
Synthesis of Bredinin and Amidine Conjugates
This compound derivatives are key intermediates in the synthesis of the immunosuppressive nucleoside antibiotic Bredinin and its analogues. In a reported synthesis of a carbocyclic analog of Bredinin, a crucial step involves the reaction of a cyclopentylamine (B150401) precursor with ethyl N-(carbamoylcyanomethyl)formimidate. nih.gov This reaction constructs the necessary framework which, after several transformations, undergoes cyclization with triethyl orthoformate to form the desired 4-carbamoyl-imidazolium-5-olate ring system characteristic of Bredinin. nih.govnih.gov
Furthermore, this compound derivatives are used to generate amidine conjugates, which are themselves important pharmacophores and synthetic intermediates. The reaction of ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with primary amines, such as amino alcohols, readily yields the corresponding amidine derivatives. researchgate.net These amidines can be isolated or used in situ for further transformations, such as base-catalyzed cyclizations to produce imidazole-containing heterocycles. researchgate.net
Table 2: Synthesis of Bredinin Analog and Amidine Conjugates
| Target Molecule | This compound Derivative | Key Reactant | Resulting Intermediate | Ref |
| Carbocyclic Bredinin Analog | Ethyl N-(carbamoylcyanomethyl)formimidate | (3aS,4R,6R,6aR)-6-((methoxy-methoxy)methyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d] researchgate.netresearchgate.netdioxol-4-amine | Imidazole precursor | nih.gov |
| Amidine Conjugate | Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate | Amino alcohols (e.g., HO(CH2)nNH2) | N-substituted amidine | researchgate.net |
Preparation of Pyrrolopyrimidine Derivatives for Biological Probes
Pyrrolopyrimidine scaffolds are present in numerous biologically active molecules and are of significant interest as kinase inhibitors and modulators of ion channels. nih.govsemanticscholar.org Their inherent biological activity makes them ideal candidates for development as biological probes to study cellular pathways. This compound derivatives serve as precursors to complex fused heterocyclic systems that are structurally related to pyrrolopyrimidines.
For example, ethyl(Z)-N-(2-amino-1,2-dicyanovinyl)formimidate reacts with carbonyl compounds in the presence of a base, leading to a cascade of reactions that form pyrrolo[4,3-b] researchgate.netnih.govdiazepines. researchgate.net This synthesis demonstrates the utility of the formimidate moiety in constructing fused pyrrole (B145914) ring systems. While not a direct synthesis of a pyrrolopyrimidine, this strategy provides access to related polycyclic nitrogen heterocycles. The biological importance of the pyrrolopyrimidine core, which has been evaluated for anti-inflammatory activity and as modulators of SK channels, provides the rationale for synthesizing derivatives that can be used as probes to investigate these biological targets. nih.govnih.gov
Use in Synthetic Routes to Imipenem
This compound and its close analogues, such as methyl and benzyl (B1604629) formimidate, are critical reagents in the industrial synthesis of Imipenem, a broad-spectrum β-lactam antibiotic. researchgate.net Imipenem is derived from the natural product thienamycin (B194209), which is unstable in aqueous solution. The synthesis of the more stable Imipenem involves the introduction of an N-formimidoyl group onto the aminoethylthio side chain.
This transformation is typically achieved by reacting a protected thienamycin precursor with a formimidate reagent, such as benzyl formimidate. The reaction involves the nucleophilic attack of the primary amine on the side chain of the thienamycin core onto the formimidate, resulting in the formation of the N-formimidoyl group and displacement of the alcohol (e.g., ethanol from this compound). Subsequent deprotection yields the final Imipenem drug. This step is crucial for the stability and biological activity of the final molecule.
Table 3: Role of Formimidates in Imipenem Synthesis
| Precursor | Formimidate Reagent | Key Transformation | Product | Ref |
| Thienamycin derivative (with free amine on side chain) | Benzyl formimidate or Mthis compound | Formation of N-formimidoyl group on the side-chain amine | Protected Imipenem | researchgate.net |
Computational and Theoretical Investigations of Ethyl Formimidate Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic characteristics of molecules. scispace.commpg.de These calculations provide a static picture of the molecule, offering deep insights into its stability, reactivity, and intrinsic properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. scispace.commpg.de For ethyl formimidate, DFT calculations are employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties.
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net In this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms due to their lone pairs of electrons, while the LUMO would likely be distributed over the C=N double bond.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. scispace.com These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Illustrative DFT-Calculated Reactivity Descriptors for this compound
This table presents hypothetical values for this compound to illustrate the typical output of a DFT analysis. The values are based on general ranges observed for similar organic molecules.
| Parameter | Symbol | Formula | Illustrative Value (eV) | Description |
|---|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.8 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. ossila.com |
| LUMO Energy | ELUMO | - | -0.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. ossila.com |
| Energy Gap | ΔE | ELUMO - EHOMO | 6.3 eV | Indicates chemical reactivity and stability. researchgate.net |
| Ionization Potential | IP | -EHOMO | 6.8 eV | The energy required to remove an electron. |
| Electron Affinity | EA | -ELUMO | 0.5 eV | The energy released when an electron is added. |
| Global Hardness | η | (IP - EA) / 2 | 3.15 eV | Measures resistance to change in electron distribution. researchgate.net |
| Electronegativity | χ | (IP + EA) / 2 | 3.65 eV | The power of an atom to attract electrons to itself. |
| Electrophilicity Index | ω | χ2 / (2η) | 2.12 eV | A measure of the electrophilic character of a molecule. |
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding, charge distribution, and intramolecular interactions. wikipedia.orgq-chem.com It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org
For this compound, NBO analysis would elucidate the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., σ and π bonds). A key feature of NBO analysis is its ability to quantify delocalization effects through second-order perturbation theory. researchgate.net This involves analyzing the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of electron delocalization, such as hyperconjugation. In this compound, significant interactions would be expected, such as the delocalization of the nitrogen and oxygen lone pairs into the antibonding π*(C=N) orbital.
Illustrative NBO Donor-Acceptor Interactions for this compound
This table provides a hypothetical NBO analysis for this compound, showing potential intramolecular interactions and their stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N | π(C=N) | 35.50 | Lone pair delocalization |
| LP(2) O | σ(N-C) | 5.80 | Hyperconjugation |
| σ(C-H) | σ(C-N) | 4.20 | Hyperconjugation |
| σ(C-C) | σ(O-C) | 2.15 | Hyperconjugation |
Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the charge distribution and reactive sites within a molecule. wolfram.comlibretexts.org The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. uni-muenchen.de Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, an MEP map would show a significant negative potential around the nitrogen and oxygen atoms due to their high electronegativity and the presence of lone electron pairs. These sites would be the primary centers for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the ethyl group and the imino (N-H) group would exhibit a positive potential, making them susceptible to attack by nucleophiles.
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. dtic.mil The study of NLO properties is crucial for the development of materials used in optoelectronics, including technologies for optical switching and frequency conversion. nih.gov
Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). Polarizability measures the linear response of the electron cloud to an electric field, while hyperpolarizability describes the non-linear response. Molecules with large dipole moments, extended π-conjugation, and significant intramolecular charge transfer often exhibit high NLO activity. For this compound, theoretical calculations would quantify these properties to assess its potential as an NLO material.
Illustrative Calculated NLO Properties for this compound
This table shows hypothetical NLO property values for this compound to exemplify the results of such a computational study.
| Property | Symbol | Illustrative Value (a.u.) | Description |
|---|---|---|---|
| Dipole Moment | μ | 2.1 D | Measures the overall polarity of the molecule. |
| Mean Polarizability | ⟨α⟩ | 45 x 10-24 esu | Average linear response to an electric field. |
| First Hyperpolarizability | βtot | 150 x 10-30 esu | Measure of the second-order nonlinear optical response. |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations describe a molecule in a static, energy-minimized state, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of molecular interactions and conformational changes in a more realistic environment, such as in a solvent. nih.gov
MD simulations of this compound can be used to explore its conformational landscape and intermolecular interactions. nih.gov By simulating the molecule in a solvent (e.g., water or an organic solvent), researchers can study how the molecule rotates, vibrates, and interacts with its surroundings.
Analysis of Hydrogen Bonding Networks and Stabilization Energies
Computational studies, particularly those employing molecular dynamics simulations and quantum chemistry methods, have been instrumental in characterizing the hydrogen bonding (H-bonding) networks within systems containing formimidate-like structures. While direct computational studies on this compound are not extensively detailed in the provided results, valuable insights can be drawn from theoretical investigations of structurally related molecules like formamide (B127407).
Molecular dynamics simulations performed on liquid formamide have revealed the existence of a continuous hydrogen-bonded network. nih.gov These studies, comparing potential models like OPLS and Cordeiro with experimental X-ray and neutron diffraction data, have shown that the Cordeiro model provides a slightly better fit in the hydrogen-bonded region. nih.gov The analysis of radial distribution functions, orientational correlation functions, and energy distribution functions provides a deeper understanding of the clustering properties and topology of these networks. nih.gov It has been demonstrated that in liquid formamide, a broad distribution of ring sizes exists within the hydrogen-bonded network, with a maximum around 11, indicating a significantly different topology compared to water. nih.gov
The strength and nature of hydrogen bonds can be further elucidated using methods like the quantum theory of atoms in molecules (QTAIM) and natural bond orbital (NBO) analysis. These techniques have been applied to study the hydrogen bonding interactions in systems like cysteine-formaldehyde complexes. researchgate.net Such analyses can reveal the characteristics of the interactions, including the degree of cooperativity, where the formation of one hydrogen bond can strengthen adjacent intramolecular H-bonds. researchgate.net They can also distinguish the predominant orbital interactions contributing to the formation of the complex. researchgate.net
The following table summarizes the benchmark stabilization energies for formamide tetramers, which serve as a model for understanding the energetics of hydrogen bonding in related systems like this compound.
| System | Computational Method | Basis Set | Calculated Stabilization Energy (kcal/mol) |
| Formamide Tetramer | MP2/aug-cc-pVXZ (extrapolated to infinite basis) + CCSD(T) correction | 6-31G*(0.25) for correction | 4.6 - 6.7 nih.gov |
Advanced Spectroscopic Characterization in Ethyl Formimidate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure and dynamics of ethyl formimidate in solution. creative-biostructure.com Both ¹H and ¹³C NMR provide critical data on the electronic environment of individual atoms, enabling detailed structural and conformational analysis. creative-biostructure.comresearchgate.net
¹H NMR and ¹³C NMR for Structural Elucidation and Conformational Analysis
The ¹H and ¹³C NMR spectra of this compound and its derivatives provide a wealth of information. The chemical shifts of the protons and carbons are indicative of their local electronic environments. oregonstate.edulibretexts.org For instance, in substituted ethyl N-aryl formimidates, the chemical shifts of the ethyl group and the aromatic ring carbons can be precisely assigned. researchgate.net
Conformational analysis of formimidates, which can exist as E and Z isomers due to restricted rotation around the C=N double bond, is a key application of NMR. nih.govlew.ro The relative populations of these isomers can be determined by integrating the signals corresponding to each form. nih.gov Furthermore, temperature-dependent NMR studies can provide insights into the rotational energy barriers between conformers. researchgate.netnih.gov Theoretical calculations are often used in conjunction with NMR data to determine the most stable conformations. auremn.org.br
Interactive Data Table: Representative NMR Data for this compound Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
| Ethyl N-(4-chlorophenyl)formimidate | CDCl₃ | δ 1.35 (t, 3H, CH₃), 4.25 (q, 2H, OCH₂), 7.0-7.8 (m, 4H, Ar-H), 8.1 (s, 1H, N=CH) | δ 14.5 (CH₃), 63.0 (OCH₂), 121-135 (Ar-C), 158.0 (N=CH) | researchgate.net |
| Ethyl N-(4-methylphenyl)formimidate | CDCl₃ | δ 1.34 (t, 3H, CH₃), 2.3 (s, 3H, Ar-CH₃), 4.22 (q, 2H, OCH₂), 7.0-7.6 (m, 4H, Ar-H), 8.05 (s, 1H, N=CH) | δ 14.6 (CH₃), 20.8 (Ar-CH₃), 62.8 (OCH₂), 120-138 (Ar-C), 158.2 (N=CH) | researchgate.net |
Application in Reaction Monitoring and Intermediate Identification
NMR spectroscopy is an invaluable tool for monitoring the progress of chemical reactions in real-time. magritek.comrsc.orgnih.gov Its quantitative nature allows for the determination of reaction kinetics and endpoints by observing the change in signal intensities of reactants and products over time. magritek.comosf.io This technique is non-destructive and provides structural information about the species present in the reaction mixture. magritek.com For example, the formation of this compound from the reaction of an amine with triethyl orthoformate can be followed by monitoring the appearance of the characteristic formimidate proton signal in the ¹H NMR spectrum. mdpi.com Furthermore, unstable intermediates in complex reaction pathways involving this compound derivatives can be detected and characterized. researchgate.net
Spectroscopic Differentiation of Isomers
NMR spectroscopy is particularly adept at distinguishing between isomers, including the E and Z isomers of formimidates. creative-biostructure.commagritek.comyoutube.com The different spatial arrangement of substituents around the C=N bond in E and Z isomers results in distinct chemical shifts for the nuclei in their proximity. nih.govresearchgate.net For instance, the formyl proton (N=CH) often shows a noticeable difference in chemical shift between the E and Z forms. lew.ro Advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to definitively assign the stereochemistry by identifying through-space interactions between protons. lew.ro Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are also instrumental in the unambiguous assignment of all proton and carbon signals for each isomer. creative-biostructure.comnih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.cz
Identification of Key Functional Groups and Characteristic Vibrational Modes
In the context of this compound, IR spectroscopy is primarily used to confirm the presence of key functional groups. The most significant absorption bands include:
C=N Stretch: The imine group gives rise to a characteristic stretching vibration in the region of 1680-1620 cm⁻¹. For ethyl N-aryl formimidates, this band is observed around 1665-1568 cm⁻¹. mdpi.com
C-O Stretch: The C-O single bond of the ethoxy group shows strong absorptions in the 1300-1000 cm⁻¹ region. orgchemboulder.comdocbrown.info
C-H Stretch: The stretching vibrations of the C-H bonds in the ethyl group and any aromatic rings are typically observed in the 3000-2850 cm⁻¹ range. docbrown.info
The precise position of these bands can provide subtle information about the molecular structure and bonding.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Reference |
| Imine (C=N) | Stretch | 1665–1568 | mdpi.com |
| Alkyl C-H | Stretch | 2958–2946 | mdpi.com |
| C-O | Stretch | 1300–1000 | orgchemboulder.comdocbrown.info |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. chemguide.co.uk For this compound, which is isomeric with compounds like methyl acetate, mass spectrometry can reveal structural details through its unique fragmentation. researchgate.net The molecular ion peak [M]⁺ corresponds to the molecular weight of the compound. docbrown.info The fragmentation pattern, which results from the cleavage of specific bonds within the ion, provides a fingerprint that can be used for identification. libretexts.orgmiamioh.edu For ethyl formate (B1220265), an isomer of this compound, characteristic fragment ions include [C₂H₅O]⁺ (m/z 45) and [CHO]⁺ (m/z 29). While specific fragmentation data for this compound is less commonly published, analysis would proceed by identifying the molecular ion and rationalizing the major fragment peaks based on the stability of the resulting cations and neutral losses.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) analysis involves directing X-rays at a single, well-ordered crystal. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.
While a single-crystal structure of the parent this compound is not available in the surveyed literature, structural studies on derivatives containing the this compound moiety provide crucial insights. For instance, in several complex molecules incorporating an ethyl (E)-N-arylformimidate group, the formimidate functional group (N=CH-O-CH₂CH₃) was found to be essentially planar. mdpi.com This planarity suggests significant delocalization of electrons across the N=C-O system. Such studies establish the precise bond lengths and angles of the formimidate group within a crystalline environment, confirming its covalent structure.
The data from SCXRD also reveals how molecules pack together in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov Understanding these interactions is key to explaining the physical properties of the solid.
In studies of crystals containing the this compound group, the primary intermolecular interactions observed are weak hydrogen bonds. mdpi.com The imino nitrogen and the ether oxygen atoms act as hydrogen bond acceptors, forming contacts with hydrogen atoms from adjacent molecules. Specific interactions identified include:
C—H···O hydrogen bonds: Involving the formimidate oxygen.
C—H···N hydrogen bonds: Involving the imino nitrogen.
C—H···π interactions: Where C-H bonds interact with aromatic rings present elsewhere in the derivative molecules. mdpi.com
These weak but numerous interactions collectively stabilize the crystal lattice. Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular contacts, has confirmed the prevalence of these C-H based hydrogen bonds in the crystal packing of this compound derivatives. mdpi.com
The imino (C=N) double bond in this compound can exist as one of two stereoisomers: E (entgegen, opposite) or Z (zusammen, together), depending on the relative orientation of substituents around the double bond. Single-crystal X-ray diffraction provides an unambiguous method to determine this stereochemistry.
In all reported crystal structures of derivatives containing the this compound moiety, the functional group was found to exclusively adopt the E configuration. mdpi.com The priority groups for the Cahn-Ingold-Prelog system are the -OCH₂CH₃ group on the carbon and the lone pair or attached group on the nitrogen. The X-ray data shows that the ethoxy group and the substituent on the nitrogen are on opposite sides of the C=N double bond. This experimental confirmation of the E geometry is crucial for understanding the molecule's shape and reactivity.
Table 3: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₃H₇NO |
| This compound hydrochloride | C₃H₈ClNO |
Exploration of Ethyl Formimidate Derivatives and Analogues
Structure-Reactivity Relationships in Substituted Ethyl Formimidates
The reactivity of the ethyl formimidate core is highly sensitive to the nature of the substituents attached to it. These substituents exert both electronic and steric effects, which modulate the molecule's behavior in chemical reactions.
The substitution on the nitrogen and carbon atoms of the formimidate group dictates the molecule's reactivity profile. Alkyl and aryl groups can introduce significant steric bulk and can either donate or withdraw electron density, thereby influencing the reaction pathways.
Steric Effects: The size of the substituent group plays a critical role. Bulky alkyl or aryl groups can hinder the approach of reagents to the reactive sites of the formimidate, primarily the imino carbon. For instance, in reactions where the formimidate acts as an electrophile, a large substituent on the nitrogen can sterically shield the carbon atom from nucleophilic attack. This effect is additive; as the size of the N-alkyl group increases (e.g., from methyl to ethyl to propyl), undesirable side reactions like cyclization can be suppressed in favor of desired rearrangements. mdpi.com The branching of alkyl groups, such as using a tert-butyl group, has a profound steric influence that can preempt certain reaction pathways. mdpi.com
Electronic Effects: The electronic nature of aryl substituents on the nitrogen atom significantly alters the electron density of the formimidate system.
Electron-withdrawing groups (e.g., nitro, cyano, halo) on the aryl ring decrease the electron density on the nitrogen atom. This makes the imino carbon more electrophilic and susceptible to nucleophilic attack. A more electron-withdrawing substituent can stabilize anionic intermediates formed during a reaction, thereby favoring specific pathways. mdpi.com
Electron-donating groups (e.g., methoxy, alkyl) increase the electron density on the nitrogen, which in turn can be delocalized onto the imino carbon. This reduces the carbon's electrophilicity. In some cases, this increased electron-donating character is a desirable trait for building blocks used in fluorescent materials. rsc.org
These effects are often considered in tandem, as a bulky electron-withdrawing group might present a different reactivity profile than a small one. Quantitative descriptions of these properties are essential for establishing structure-activity relationships and predicting the behavior of these compounds. nih.gov
Table 1: Influence of Substituents on this compound Reactivity
| Substituent Type | Effect Type | General Impact on Reactivity | Example Groups |
|---|---|---|---|
| Small Alkyl (on N) | Steric | Low steric hindrance, allows easier access to the imino carbon. | Methyl, Ethyl |
| Bulky Alkyl (on N) | Steric | High steric hindrance, can block or slow down reactions at the imino carbon; may favor alternative pathways. mdpi.com | Isopropyl, tert-Butyl |
| Aryl (on N) with Electron-Withdrawing Group | Electronic | Decreases electron density on nitrogen, making the imino carbon more electrophilic. mdpi.com | Nitrophenyl, Cyanophenyl |
| Aryl (on N) with Electron-Donating Group | Electronic | Increases electron density on nitrogen, making the imino carbon less electrophilic. rsc.org | Methoxyphenyl, Tolyl |
Synthesis and Reactivity of Specific Derivatives
The theoretical principles of structure and reactivity are borne out in the synthesis and application of specific this compound derivatives. These compounds serve as valuable intermediates, or "building blocks," for constructing more complex molecules, particularly heterocyclic systems. umich.edu
Ethyl N-phenylformimidate, also known as N-(ethoxymethylene)aniline, is a foundational derivative synthesized from the reaction of aniline (B41778) and triethyl orthoformate. researchgate.net Its utility as a synthetic building block stems from the reactive C=N double bond and the ethoxy leaving group. It serves as a precursor in the preparation of various organic compounds, including aldehydes from Grignard reagents and other N-phenyl derivatives that are important in medicinal chemistry and materials science. researchgate.net The synthesis has been optimized using recoverable catalysts like sulfonated polystyrene brushes grafted onto magnetic nanoparticles, highlighting its industrial relevance. researchgate.net
Table 2: Properties of Ethyl N-phenylformimidate
| Property | Value |
|---|---|
| CAS Number | 6780-49-0 |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Appearance | Clear colorless to slightly yellow liquid |
| Synthesis | Reaction of aniline with triethyl orthoformate researchgate.net |
This highly functionalized formimidate is a potent precursor for a variety of heterocyclic systems due to its multiple reactive sites. Its reaction with different reagents under basic conditions initiates cascades of intramolecular cyclizations.
Reaction with Hydrazine (B178648): Treatment with hydrazine monohydrate quantitatively yields (Z)-N³-(2-amino-1,2-dicyanovinyl)formamidrazone. rsc.org This intermediate can then be cyclized in the presence of a base to form either a 1,5-diamino-4-cyanoimidazole or a 1,5-diamino-4-(cyanoformimidoyl)imidazole, depending on the reaction conditions. rsc.org These imidazoles can be further elaborated into dihydropurines. rsc.org
Reaction with Carbonyl Compounds: In the presence of a base like triethylamine, it reacts with aldehydes and ketones. researchgate.netresearchgate.net This initially forms a Schiff's base, followed by intramolecular cyclization. researchgate.net Depending on the base strength and reaction time, different complex ring systems can be formed, including seven-membered diazepines and fused pyrrolo[4,3-b] researchgate.netresearchgate.netdiazepines. researchgate.netresearchgate.net The reaction pathway can be directed by kinetic or thermodynamic control to yield different heterocyclic products, such as pyrazinones or the more stable pyrrolodiazepines. researchgate.netresearchgate.net
This indole (B1671886) derivative is synthesized by heating 2-amino-1H-indole-3-carbonitrile with triethylorthoformate in acetonitrile. nih.gov The resulting compound features the formimidate group attached to the 2-position of the indole ring.
X-ray crystallography has shown that the C=N imino bond exists in an E conformation. nih.govnih.gov In the solid state, molecules of Ethyl N-(3-cyano-1H-indol-2-yl)formimidate are linked into chains by hydrogen bonds between the indole N-H and the nitrogen of the cyano group of an adjacent molecule. nih.govnih.gov The indole moiety is a significant scaffold in molecules with biological activity, making derivatives like this valuable for further chemical exploration. nih.govuchicago.edu
While the specific synthesis of Ethyl N-(3-cyano-4H-chromen-2-yl)formimidate is not widely detailed, the core structure to which it belongs, the 2-amino-3-cyano-4H-chromene, is well-studied. These chromene systems are readily synthesized via a multi-component reaction. nih.gov Typically, an appropriately substituted salicylaldehyde, malononitrile, and a base catalyst like piperidine (B6355638) are reacted in a solvent such as ethanol (B145695). nih.gov
The formation of the formimidate derivative would likely proceed from the 2-amino-3-cyano-4H-chromene intermediate, which could be reacted with triethyl orthoformate. The resulting structure would be a highly functionalized chromene, a class of compounds known for a wide range of biological activities. The synthesis of related 2-amino-3-cyano-4H-chromen-4-yl phosphonate (B1237965) derivatives has been achieved through a similar one-pot, three-component reaction strategy, highlighting the modularity of this chemical approach. researchgate.net
Catalysis in Chemical Transformations Involving Ethyl Formimidate
Organocatalysis and Metal-Catalyzed Reactions
Both organocatalysis and metal-based catalysis have been instrumental in developing synthetic methodologies involving imidates. mdpi.com These approaches offer unique advantages in terms of reactivity, selectivity, and functional group tolerance. Metal-catalyzed reactions often involve the activation of C-H bonds or orchestrating cross-coupling events, while organocatalysis provides a metal-free alternative for various transformations. mdpi.com
The efficiency and selectivity of metal-catalyzed reactions involving imidates are highly dependent on the choice of metal center, ligand design, and reaction conditions. For instance, in cross-coupling reactions, the selection of an appropriate palladium catalyst and ligands is crucial for achieving high yields. mdpi.com Rhodium(III)-catalyzed C-H activation and azidation of arenes, a reaction type applicable to imidate derivatives, demonstrate that the in situ generation of the active azidating species can be a key strategy. mdpi.com Similarly, for iron-catalyzed azidations, the choice of counteranion for the iron catalyst, often furnished by a silver salt, can significantly influence enantioselectivity. mdpi.com
In the context of low-valent early transition metals like titanium, catalytic redox umpolung reactions can be employed for coupling with carbonyls or imines. nih.gov The oxophilicity of titanium is a key driver in these transformations, leading to the formation of radical intermediates that can react with various electrophiles. nih.gov The development of chiral ligands for such systems is a primary strategy for inducing enantioselectivity.
Strategies to enhance efficiency also include the immobilization of the catalyst on a solid support, which simplifies catalyst separation and recycling, a significant advantage for industrial applications. mdma.ch Furthermore, the use of techniques such as ultrasonic irradiation can accelerate reaction rates in heterogeneous catalytic systems. ijche.com
Comparative studies are essential for identifying the optimal catalyst for a specific transformation. In the oxidation of olefins, a reaction analogous to transformations that could involve ethyl formimidate's unsaturated backbone, metalloporphyrins were found to have increased catalytic activity compared to metal Schiff base complexes. researchgate.net However, the Schiff base complexes exhibited comparable or slightly higher oxidative stability under the reaction conditions. researchgate.net Such studies reveal a trade-off between catalyst activity and stability. For example, in olefin oxidation, the average conversions achieved with metalloporphyrins were only 10–20% greater than those with Schiff base complexes, suggesting the latter can be a viable and more stable alternative. researchgate.net
In another comparison, ionic liquids (ILs) have been explored as both solvents and catalysts, offering a sustainable alternative to volatile organic solvents. researchgate.net In the synthesis of substituted 1-alkyl-2-aryl-1H-benzo[d]imidazoles, it was found that the length of the alkyl chain on the imidazolinium ionic liquid directly influenced product yields. researchgate.net The choice of anion in the ionic liquid also dictated reactivity, with a reactivity order of BF4⁻ ~ Br⁻ > Cl⁻ > PF6⁻ observed. researchgate.net The combination of ionic liquids with ultrasonication has been shown to produce superior results compared to conventional methods, highlighting the synergistic effect of combining different catalytic strategies. researchgate.net
Table 1: Comparison of Catalytic Systems in Related Syntheses
| Catalytic System | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| Metalloporphyrins vs. Metal Schiff Bases | Olefin Oxidation | Metalloporphyrins showed higher activity, but Schiff bases had better oxidative stability. | researchgate.net |
| Imidazolinium Ionic Liquids | Benzimidazole Synthesis | Increased alkyl chain length on the IL increased product yield. Anion reactivity order: BF4⁻ ~ Br⁻ > Cl⁻ > PF6⁻. | researchgate.net |
| Cu-N-heterocyclic carbenes (NHCs) | Quinoxaline Synthesis | Catalyst could be recycled for five cycles with no major loss in performance. | researchgate.net |
| Zn(OTf)₂ with IBX-N₃ | Azidation of β-keto esters | An effective system using a cheap, non-toxic metal catalyst for azidation. | mdpi.com |
Enzyme Catalysis and Biocatalytic Approaches
Biocatalysis, utilizing enzymes for organic synthesis, has emerged as a powerful tool for sustainable chemistry. nih.gov It offers significant advantages, including mild reaction conditions (ambient temperature and pressure), high stereoselectivity, and high catalytic efficiency, often eliminating the need for functional-group protection and deprotection steps. nih.gov
While specific studies on the enzymatic synthesis of this compound are not prevalent, the potential for such pathways can be inferred from enzymatic reactions on analogous functional groups. Enzymes like lipases, which are widely used in industrial production, catalyze esterification and transesterification reactions. nih.govnih.gov The mechanism involves the formation of an acyl-enzyme complex from an ester or acid, which then reacts with a nucleophile like an alcohol. nih.gov A similar pathway could potentially be harnessed for the synthesis of this compound, where an activated formate (B1220265) species reacts with ethanolamine (B43304) or a related nitrogen source.
Hydrolases, such as lipases and esterases, have been successfully employed for the industrial production of amide compounds. nih.gov Given the structural similarity between amides and imidates, these enzymes represent a promising area of investigation for this compound synthesis. Moreover, imine reductases (IREDs) are particularly relevant. mdpi.com These enzymes catalyze the reduction of imines to amines and can perform reductive amination in aqueous media, a challenging transformation for traditional chemistry. mdpi.com The imine functionality within this compound makes it a potential substrate for IREDs, which could be used to produce chiral amines through asymmetric reduction or transformation. The development of artificial heme enzymes through directed evolution further expands the scope of biocatalysis to include reactions like cyclopropanation and C-N bond insertion, which could be applied to this compound. chemrxiv.org
Phase Transfer Catalysis in Derivative Synthesis
Phase Transfer Catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in separate immiscible phases (e.g., liquid-liquid or solid-liquid). mdma.chcrdeepjournal.org The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactive species (like an anion) from an aqueous or solid phase into an organic phase where the substrate is dissolved, thereby enabling the reaction to proceed. crdeepjournal.orgresearchgate.net This technique is valued for increasing reaction rates, improving yields, and often allowing for milder reaction conditions. ijche.com
In the synthesis of this compound derivatives, PTC can be employed to perform alkylations and other nucleophilic substitution reactions. For example, in a process analogous to the synthesis of ethyl 2-(4-nitrophenoxy)acetate, a phenoxide anion can be transferred from a solid base like potassium carbonate into an organic solvent to react with an alkyl halide. ijche.com The use of solid-liquid PTC (SL-PTC) is often advantageous as it can lead to higher selectivity and easier work-up compared to liquid-liquid systems. ijche.comcrdeepjournal.org Catalysts like tetra-n-butylammonium bromide (TBAB) are commonly used in these transformations. crdeepjournal.org The reaction of ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with carbonyl compounds to form Schiff's bases and subsequently cyclize into seven-membered rings is a transformation where PTC could be applied to facilitate the initial deprotonation or subsequent reaction steps. researchgate.net
Table 2: Examples of Phase Transfer Catalysis in Derivative Synthesis
| Reaction Type | Substrate(s) | Catalyst | Phase System | Product Type | Reference |
|---|---|---|---|---|---|
| O-Alkylation | p-Nitrophenol, Ethyl 2-bromoacetate | THAB (Tetrabutylammonium bromide) | Solid-Liquid (K₂CO₃/Chlorobenzene) | Ethyl 2-(4-nitrophenoxy)acetate | ijche.com |
| Ring Closure | Thiourea/Urea derivatives, Ethyl bromoacetate | TBAB (Tetra-n-butylammonium bromide) | Solid-Liquid (K₂CO₃/Benzene) | Imidazolidinediones | crdeepjournal.org |
| Heterocycle Synthesis | Malononitrile, Carbon disulfide, Chloroacetamide | TBAB | Solid-Liquid (K₂CO₃/Benzene) | Aminothiophene derivative | researchgate.net |
| Asymmetric Alkylation | Phenol | Cinchona alkaloid derivatives | Liquid-Liquid | Chiral ethers | core.ac.uk |
Integration of Green Chemistry Principles in Ethyl Formimidate Research
Maximizing Atom Economy in Synthetic Routes
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org The goal is to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. wikipedia.org
The primary method for synthesizing ethyl formimidate is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (hydrogen cyanide) with an alcohol (ethanol). wikipedia.orgbeilstein-journals.org The idealized reaction to form this compound hydrochloride is as follows:
HCN + C₂H₅OH + HCl → HC(=NH)OC₂H₅·HCl
| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) |
| Hydrogen Cyanide (HCN) | 27.03 | This compound hydrochloride | 109.56 |
| Ethanol (B145695) (C₂H₅OH) | 46.07 | ||
| Hydrogen Chloride (HCl) | 36.46 | ||
| Total Reactant Mass | 109.56 | Total Product Mass | 109.56 |
| This table illustrates the theoretical 100% atom economy of the Pinner reaction for this compound hydrochloride under ideal conditions. |
Sustainable Solvent Selection and Reduction of Hazardous Substances
The choice of solvents and the management of hazardous substances are critical considerations in green chemistry.
Development of Environmentally Benign Solvent Systems or Solvent-Free Conditions
Traditional Pinner reactions often utilize volatile and hazardous chlorinated solvents like chloroform. organic-chemistry.org Green chemistry research focuses on replacing these with more environmentally benign alternatives or eliminating the solvent altogether.
Studies on related imidate syntheses have explored the use of greener solvents. For example, cyclopentyl methyl ether (CPME) has been investigated as a more sustainable alternative to traditional ether solvents in Pinner reactions. nih.gov Furthermore, research into the synthesis of other esters and nitrogen-containing compounds has demonstrated the feasibility of using bio-based solvents like ethyl lactate, which is biodegradable and derived from renewable resources. nih.govnih.gov
A significant advancement in green chemistry is the development of solvent-free reaction conditions. unive.it For imidate synthesis, solvent-free approaches have been explored, often in conjunction with microwave irradiation, which can accelerate the reaction and reduce the need for a solvent medium. youtube.com While specific research on solvent-free synthesis of this compound is not extensively documented, the successful application of these methods to other imidates suggests a promising avenue for future research. unive.ityoutube.com
Waste Minimization and By-product Avoidance Strategies
Waste minimization in this compound synthesis is closely linked to optimizing the Pinner reaction to prevent the formation of by-products. The primary by-products in this reaction are typically the result of hydrolysis, where the presence of water leads to the formation of ethyl formate (B1220265) and ammonium (B1175870) chloride from the this compound hydrochloride salt. wikipedia.orgunive.it
Strategies to minimize these by-products include:
Strictly Anhydrous Conditions: Carrying out the reaction under rigorously dry conditions is crucial to prevent hydrolysis. unive.it This involves using anhydrous solvents and reagents.
Temperature Control: The Pinner salt is thermally unstable, and elevated temperatures can promote decomposition and side reactions. wikipedia.org Maintaining low temperatures during the reaction can help to improve the yield and purity of the desired product.
Catalyst Optimization: While the Pinner reaction is traditionally acid-catalyzed, research into related reactions has explored the use of Lewis acids, which can sometimes offer greater control and reduce by-product formation. beilstein-journals.orgnih.gov
Energy Efficiency in Reaction Design
Reducing energy consumption is a key aspect of green chemistry, aiming to conduct reactions at ambient temperature and pressure whenever possible.
Utilization of Microwave or Photochemical Activation for Reduced Reaction Times and Energy Consumption
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for its ability to significantly reduce reaction times and, in many cases, improve product yields. nih.govnih.gov Microwave heating is characterized by rapid and direct energy transfer to the reaction mixture, which can lead to faster reaction rates compared to conventional heating methods. youtube.comrsc.org While specific studies on the microwave-assisted synthesis of this compound are limited, the technology has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds and other imidates, often with reduced reaction times from hours to minutes. nih.govyoutube.com
Photochemical activation, which uses light to initiate chemical reactions, is another energy-efficient method. doubtnut.com Photochemical reactions can often be carried out at ambient temperatures and without the need for catalysts, offering a green alternative to thermally driven processes. youtube.com The application of photochemical methods to the synthesis of imidates is an area of ongoing research, with the potential to provide more sustainable synthetic routes.
| Synthesis Method | Typical Reaction Time | Energy Input |
| Conventional Heating | Hours to Days | High |
| Microwave-Assisted | Minutes | Lower, more targeted |
| Photochemical | Varies | Light energy, often at ambient temperature |
| This table provides a general comparison of energy efficiency for different synthesis methods. |
Design for Degradation and End-of-Life Considerations
A fundamental principle of green chemistry is that chemical products should be designed to break down into innocuous substances at the end of their functional life, preventing their persistence in the environment. researchgate.net
The degradation of this compound is expected to occur primarily through hydrolysis. In the presence of water, the imidate functional group is susceptible to hydrolysis, which would break the molecule down into ethyl formate and ammonia. nih.gov Ethyl formate itself can further hydrolyze to formic acid and ethanol. researchgate.net Both formic acid and ethanol are readily biodegradable and are common in natural systems. nih.gov
The environmental fate of a chemical is influenced by factors such as its solubility, vapor pressure, and susceptibility to biotic and abiotic degradation processes like hydrolysis and photolysis. youtube.com While specific environmental fate studies on this compound are not widely available, its chemical structure suggests that hydrolysis would be a primary degradation pathway, leading to simpler, less harmful compounds. researchgate.netnih.gov The potential for photodegradation, or breakdown by light, also exists for compounds with similar functional groups, which could be another pathway for its environmental decomposition. youtube.com
Reduction of Chemical Derivatives and Protecting Group Use
The traditional synthesis of complex molecules often requires protecting groups to ensure chemoselectivity, preventing a reagent from reacting with a sensitive functional group. wikipedia.org For instance, when a molecule contains both an amine and another reactive site, the amine might be temporarily converted into a less reactive form (e.g., a carbamate) to allow a chemical transformation to occur elsewhere in the molecule. organic-chemistry.org This necessitates at least two additional steps: the protection step and a subsequent deprotection step to restore the original functional group. wikipedia.org These extra steps contribute to a lower atom economy, as parts of the protecting group are not incorporated into the final product and are instead discarded as waste.
Modern synthetic strategies aim to circumvent this issue by designing reactions that are inherently selective or by combining multiple steps into a single, one-pot procedure. Such approaches are not only more efficient but also significantly reduce the generation of chemical waste.
Detailed Research Findings
Recent studies have highlighted methods for synthesizing imidate-containing structures, including those related to this compound, that align with the principles of reducing derivatization.
One-pot and multicomponent reactions are powerful tools for minimizing derivatization. For example, the synthesis of highly substituted 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives has been achieved in a one-pot reaction starting from 2,3-diaminomaleonitrile, a ketone, and an isocyanide. researchgate.net This approach avoids the need to isolate and purify intermediates, thereby reducing the number of synthetic steps and the potential for using protecting groups. Similarly, one-pot processes have been developed for the synthesis of various heterocyclic compounds where an imidate intermediate is formed and reacted in situ. researchgate.net
In the context of this compound derivatives, research has shown the synthesis of 2-formimidate-3-carbonitriles from a 2-amino-3-carbonitrile precursor and triethyl orthoformate. mdpi.com This reaction directly forms the formimidate from an amino group without the need for a protection-deprotection sequence. The efficiency of this transformation has been enhanced through the use of microwave-assisted synthesis, which significantly reduces reaction times from hours to minutes while maintaining high yields. mdpi.com
The following table provides a comparative illustration of a hypothetical traditional synthesis requiring a protecting group versus a modern, greener approach for the formation of a generic functionalized imidate.
Interactive Data Table: Comparison of Synthetic Routes
| Feature | Traditional Synthesis with Protecting Group | Green Synthesis (Protecting-Group-Free) |
| Starting Material | Amino-alcohol with a sensitive group | Amino-alcohol |
| Step 1 | Protection of the amino group | Direct reaction with an orthoester |
| Step 2 | Reaction at the alcohol functionality | - |
| Step 3 | Deprotection of the amino group | - |
| Number of Steps | 3 | 1 |
| Atom Economy | Lower | Higher |
| Waste Generation | Higher (spent reagents, solvents, protecting group waste) | Lower |
| Overall Yield | Often lower due to multiple steps | Potentially higher |
By focusing on catalytic methods and one-pot procedures, the chemical community is actively working to make the synthesis of compounds like this compound and its derivatives more sustainable and efficient. These advancements reduce reliance on temporary derivatizations, leading to shorter, more environmentally benign synthetic pathways.
Emerging Research Trends and Future Prospects in Ethyl Formimidate Chemistry
Expanding the Scope of Synthetic Applications
The inherent reactivity of ethyl formimidate continues to be exploited for the synthesis of diverse chemical structures, pushing the boundaries of molecular design and materials science.
Design and Synthesis of Novel Molecular Architectures for Diverse Applications
This compound and its hydrochloride salt are well-established precursors for synthesizing a variety of heterocyclic compounds. Research is increasingly focused on leveraging this capability to design and construct novel molecular architectures with specific functionalities. A primary application lies in the preparation of substituted and fused pyrimidine (B1678525) systems, which are recognized for their biological activities. mdpi.com For instance, this compound derivatives are key intermediates in synthesizing 4H-pyran-fused pyrimidines and dihydropyridine-fused pyrimidines, which have shown potential as antimicrobial, anticancer, and antioxidant agents. mdpi.com
The reaction of this compound hydrochloride is employed to prepare crucial biological molecules and intermediates, including s-triazines and 5-aminoimidazole derivatives. Its role as a reactant in intermolecular cyclization reactions further broadens its utility. A notable example is the reaction of ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with carbonyl compounds, which can lead to the formation of seven-membered rings (1,4-diazepines) through intramolecular cyclization. researchgate.net These reactions highlight the potential of this compound in creating complex, multi-ring systems that are scaffolds for medicinally important compounds. researchgate.net
Future research is directed towards designing more intricate molecular architectures by exploring the reactivity of this compound with a wider range of substrates. The goal is to develop synthetic routes to novel compounds that can serve as new drugs, molecular probes, or functional materials.
Table 1: Examples of Heterocyclic Systems Synthesized from this compound Derivatives
| Precursor | Reactant(s) | Resulting Heterocycle | Potential Application | Reference |
| This compound hydrochloride | - | s-Triazines | Medicinal Chemistry | |
| This compound hydrochloride | - | 5-Aminoimidazole-4-carboxylic acid ribotides | Bio-organic Chemistry | |
| Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate | Carbonyl compounds, triethylamine | 1,4-Diazepines | Medicinal Chemistry | researchgate.net |
| 2-Amino-3-carbonitrile precursors | Triethyl orthoformate | Fused Pyrimidines (e.g., 4H-pyran-fused) | Antimicrobial, Anticancer | mdpi.com |
Exploration in Materials Science and Organic Electronics
While direct applications of this compound in materials science are still emerging, the novel organic molecules synthesized from it hold significant promise for this field. Organic electronic materials are revolutionizing devices such as light-emitting diodes (OLEDs), solar cells, and field-effect transistors. researchgate.netrsc.org The development of new organic semiconductors is crucial for advancing these technologies. researchgate.net
The synthesis of complex, π-conjugated systems is a cornerstone of organic electronics. rsc.org The heterocyclic scaffolds, such as fused pyrimidines and triazines, accessible from this compound precursors could be functionalized to create novel materials with desirable electronic and photophysical properties. mdpi.com By incorporating specific substituents, chemists can tune the HOMO/LUMO energy levels, charge transport characteristics, and solid-state packing of these molecules, adapting them for use as active layers in electronic devices. researchgate.net The adaptability of syntheses using this compound allows for the creation of a diverse library of compounds for screening in materials science applications. mdpi.comresearchgate.net For instance, printable organic electronic materials are being developed for applications in tissue engineering, demonstrating the expanding interface between organic chemistry and materials science. nih.gov
Advanced Computational and Theoretical Methodologies
Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity, accelerating the discovery and optimization of new reactions and materials.
Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. rjptonline.org These technologies can predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.gov For a versatile reagent like this compound, ML models can be trained on existing reaction data to predict the feasibility and yield of its reactions with new substrates. rjptonline.orgnih.gov
Table 2: Application of AI/ML in this compound Chemistry
| AI/ML Application | Description | Potential Impact | Reference |
| Reaction Outcome Prediction | Predicts the major product and yield of a reaction given the reactants and conditions. | Reduces experimental effort by pre-screening reactions. | nih.gov |
| Retrosynthetic Planning | Proposes synthetic pathways to a target molecule. | Facilitates the design of syntheses for complex molecules derived from this compound. | nih.gov |
| Activation Energy Prediction | Uses models like Δ²-learning to rapidly and accurately calculate reaction barriers. | Enables high-throughput screening of potential reactions and catalyst discovery. | rsc.orgresearchgate.net |
| Mechanism Elucidation | Predicts the step-by-step electron movements in a chemical transformation. | Provides fundamental understanding to guide reaction optimization and design. | arxiv.org |
Deeper Computational Insights into Noncovalent Interactions Driving Reactivity
Noncovalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, play a critical role in directing the stereochemistry and regioselectivity of chemical reactions. nih.gov Computational methods, particularly density functional theory (DFT), are powerful tools for studying these subtle forces. nih.gov In the context of this compound chemistry, understanding the NCIs between the reactant, substrates, and any catalysts can elucidate reaction mechanisms and explain observed product distributions. nih.govresearchgate.net
For example, in the cyclization reactions catalyzed by base, the specific noncovalent interactions between the intermediate and the base can determine the reaction pathway and final ring structure. researchgate.net Hirshfeld surface analysis, a computational technique, has been used to visualize and quantify intermolecular interactions in the crystal structures of this compound derivatives, revealing the importance of C-H···π, C-H···O, and C-H···N hydrogen bonds in their solid-state assembly. mdpi.com As computational power and theoretical methods improve, these analyses will provide even more detailed insights, enabling the rational design of reactions and catalysts with enhanced control over selectivity and reactivity. nih.govrsc.org
Implementation of Continuous Flow Chemistry
Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. nih.govunimi.it This technology is increasingly being adopted in the pharmaceutical and fine chemical industries. d-nb.infonih.gov
Interdisciplinary Research Directions
The versatility of this compound as a chemical reagent positions it at the intersection of several scientific disciplines. Its ability to participate in the construction of complex molecular architectures makes it a valuable tool in materials science, nanotechnology, and energy research.
This compound and its derivatives serve as crucial building blocks for complex heterocyclic compounds, which are foundational to modern materials science. The hydrochloride salt of this compound is a known reactant in the preparation of molecules such as 5-aminoimidazoles and s-triazines. sigmaaldrich.com These heterocyclic systems are not merely synthetic curiosities; they are key components in the design of functional materials, including polymers, dyes, and metal-organic frameworks (MOFs).
Research has demonstrated the utility of this compound derivatives in synthesizing elaborate molecular structures. For example, ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate reacts with carbonyl compounds to form complex ring systems like pyrrolo[4,3-b] mdpi.comresearchgate.netdiazepines. researchgate.net The ability to construct such highly functionalized and intricate scaffolds is of significant interest to materials scientists, who can use these molecules as ligands for creating novel catalysts, porous materials for gas storage, or as monomers for specialized polymers with unique electronic or optical properties.
The broader family of ethyl-amine derivatives is also finding application in nanotechnology. In one study, magnetic mesoporous silica (B1680970) nanoparticles were functionalized with a pH-responsive polymer, poly(2-diethyl amino ethyl methacrylate), to create a smart drug delivery system. nih.gov These nanoparticles, which had an average particle size of 180 nm, could respond to changes in pH, demonstrating how amine-containing polymers can be integrated into nanomaterials to impart advanced, responsive functionalities. nih.gov While this work does not use this compound directly, it illustrates the potential for related chemical structures to be integrated into nanotechnology platforms, suggesting a promising avenue for future applications of materials derived from this compound.
A significant area of interdisciplinary research is the development of next-generation renewable energy technologies, particularly perovskite solar cells (PSCs). nih.gov These devices offer the potential for high power conversion efficiency at a low processing cost. nih.gov Research in this field has shown that the chemical composition of the perovskite material is critical to its performance and stability, and additives play a crucial role in optimizing these properties. youtube.com
While this compound has not been reported as a primary component, compounds with structurally similar motifs, such as ethyl- and formamidinium-based molecules, are at the forefront of PSC research. Formamidinium is a key cation used in high-performance perovskite formulations, often mixed with other cations like cesium to create a robust crystal structure. youtube.comresearchgate.net Furthermore, various ethyl-containing additives are being employed to enhance the quality and efficiency of perovskite films. For instance, the use of N-ethyl-2-pyrrolidone (NEP) as a Lewis base ligand solvent has been shown to improve the nucleation process and reduce defects in perovskite films, leading to PSCs with a power conversion efficiency (PCE) of 24.19%. nih.gov In another study, 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) was used as an environmentally friendly additive, increasing the grain size of the perovskite film and boosting cell efficiency to 14.54%. nih.gov
These findings underscore a clear trend: small organic molecules containing ethyl groups and related amine or amide functionalities can significantly improve the performance of energy conversion devices. The table below summarizes the impact of various ethyl-containing additives on perovskite solar cell efficiency.
| Additive/Component | Function | Resulting Power Conversion Efficiency (PCE) | Reference |
| N-ethyl-2-pyrrolidone (NEP) | Lewis base ligand solvent to improve nucleation | 24.19% | nih.gov |
| 1,3-dimethyl-2-imidazolidinone (DMI) | Environmentally friendly solvent additive | 14.54% | nih.gov |
| Phenylethylammonium (PEA) Iodide | 2D perovskite component for stabilization | 20.64% (stabilized) | researchgate.net |
| Ethyl Methyl Carbonate (EMC) | Green antisolvent for film deposition | 19.68% | researchgate.net |
The success of these related compounds suggests a strong potential for this compound or its derivatives to be explored as novel additives or precursors in the fabrication of advanced solar cells and other energy conversion systems.
Addressing Sustainability Challenges in Production and Application
The principles of green chemistry are becoming integral to chemical manufacturing, aiming to reduce environmental impact through innovative and sustainable practices. mfgchemical.com The production and application of this compound are subject to these considerations, with emerging research focused on creating more environmentally benign synthetic pathways.
The conventional production of formic acid and its derivatives, like formates, is often energy-intensive, relying on processes that operate under high temperature and pressure. rsc.org A significant advancement towards sustainability is the development of a methanol (B129727) electrochemical refinery (e-refinery). This method offers a breakthrough for formate (B1220265) production by converting methanol to formate at a much lower potential, which simultaneously generates hydrogen. rsc.org This process can reduce carbon dioxide emissions by over 50% compared to traditional methods and presents an economically viable path toward greener formate production. rsc.org Another sustainable approach involves the production of the related ester, ethyl formate, from biomass-derived ethanol (B145695) and zero-emissions formic acid, highlighting a feasible route for creating valuable chemicals from renewable feedstocks. escholarship.org
The following table contrasts conventional production attributes with emerging sustainable alternatives relevant to the synthesis of formates and their derivatives.
| Attribute | Conventional Method | Sustainable Alternative |
| Feedstock | Fossil fuels (e.g., from methanol/carbon monoxide) | Biomass-derived ethanol, renewable feedstocks escholarship.org |
| Energy Consumption | High temperature and pressure processes rsc.org | Electrochemical synthesis at low potential rsc.org, Microwave-assisted reactions nih.gov |
| Byproducts/Emissions | Higher CO2 emissions | Reduced CO2 emissions (>50% lower) rsc.org, Fewer byproducts |
| Solvents | Petroleum-based solvents | Bio-based solvents (e.g., ethyl lactate) researchgate.net, Green antisolvents researchgate.net |
| Overall Approach | Linear economy model | Circular economy principles, resource conservation mfgchemical.comyoutube.com |
By integrating renewable feedstocks, energy-efficient catalytic systems, and green solvents, the chemical industry can significantly mitigate the environmental impact associated with the production and use of foundational chemicals like this compound.
Q & A
Q. What are the standard protocols for synthesizing and characterizing ethyl formimidate derivatives in academic research?
this compound derivatives are typically synthesized via condensation reactions using α-amino ketones or α-azido ketones under anhydrous conditions. For example, this compound intermediates are often prepared by refluxing precursors like ethoxymethylene malononitrile with triethoxyorthoformate in acetic anhydride . Characterization involves IR spectroscopy (to confirm C≡N and C=N stretches at ~2190 cm⁻¹ and 1580 cm⁻¹, respectively), ¹H/¹³C NMR (to verify sp³ hybridization of pyran moieties and aromatic substituents), mass spectrometry (to confirm molecular ion peaks and fragmentation patterns), and elemental analysis (to validate purity) .
Q. Which analytical techniques are critical for resolving structural ambiguities in this compound-based heterocycles?
Structural ambiguities in compounds like pyrano-chromenes or pyrazolo-pyrimidines require a combination of:
- 2D NMR (e.g., HSQC, HMBC) to map proton-carbon correlations and confirm regiochemistry.
- X-ray crystallography to resolve stereochemical uncertainties, as demonstrated for ethyl N-(3-cyano-1H-indol-2-yl)formimidate derivatives .
- High-resolution mass spectrometry (HRMS) to distinguish between isobaric species, particularly in glycosylated analogs .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance regioselectivity in this compound-mediated heterocyclic synthesis?
Regioselectivity in reactions such as pyran-fused chromene formation depends on:
- Solvent polarity : Pyridine improves nucleophilic attack in glycosylation reactions (e.g., glucopyranosyl imidazoles) by stabilizing intermediates .
- Catalytic additives : Acetic acid (5–10 mol%) enhances cyclization efficiency in amino-sugar conjugates .
- Temperature control : Refluxing ethanol (78°C) minimizes side reactions in pyrazolo[3,4-b]pyridine syntheses .
Q. What strategies address contradictions in bioactivity data for this compound derivatives across studies?
Discrepancies in anti-HIV or anticancer activity (e.g., compound 7 in vs. 2a in ) require:
- Dose-response validation : Use standardized assays like the MTT protocol to ensure IC₅₀ comparability.
- Purity reassessment : Re-analyze compounds via HPLC (>98% purity) to rule out impurities skewing results .
- Cell-line specificity testing : Compare activity across multiple cell lines (e.g., MT-4 for HIV, MCF-7 for cancer) to identify target selectivity .
Q. What methodological gaps exist in current studies of this compound’s mechanism of action?
Limited data on:
- Enzyme inhibition kinetics : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for HIV reverse transcriptase .
- Metabolic stability : Perform liver microsome assays to assess cytochrome P450-mediated degradation .
- In vivo pharmacokinetics : Prioritize rodent models with LC-MS/MS quantification to track bioavailability .
Methodological Best Practices
Q. How should researchers handle hygroscopic this compound intermediates during synthesis?
- Store intermediates under inert gas (N₂/Ar) in sealed vials with molecular sieves.
- Use anhydrous solvents (e.g., THF, DMF) purified via alumina columns.
- Monitor reactions via TLC (1:1 EtOAc–hexane) to detect premature hydrolysis .
Q. What computational tools complement experimental studies of this compound derivatives?
- Molecular docking (AutoDock Vina) to predict binding modes with viral proteases .
- DFT calculations (Gaussian 16) to optimize geometries and calculate frontier molecular orbitals for reactivity insights .
Cross-Disciplinary Applications
Q. Can this compound chemistry bridge gaps between organic synthesis and glycoscience?
Yes. This compound serves as a key intermediate in synthesizing C-glycosyl imidazoles, enabling studies on:
- Glycoconjugate antivirals : Derivatives like 2-(β-D-glucopyranosyl)imidazoles show potential as HIV entry inhibitors .
- Carbohydrate mimetics : Structural analogs can probe glycosidase inhibition mechanisms .
Data Reproducibility and Reporting
Q. What are the minimum reporting standards for this compound studies in peer-reviewed journals?
Follow guidelines from Beilstein Journal of Organic Chemistry :
- Include experimental details (reagent grades, instrument parameters).
- Provide spectral data (raw NMR/IR files in supplementary materials).
- For new compounds, report elemental analysis (C, H, N ±0.4%) and melting points (uncorrected, with apparatus details) .
Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
